

A Comparative Analysis of Human vs. Rat Neuropeptide Y (3-36)

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Compound of Interest

Compound Name: Neuropeptide Y (3-36), human

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This guide provides a detailed comparative analysis of the human and rat forms of Neuropeptide Y (3-36) [NPY (3-36)], a critical endogenous peptide fragment involved in a multitude of physiological processes. This document synthesizes key biophysical and pharmacological data, outlines detailed experimental protocols for its characterization, and visualizes associated signaling and experimental workflows.

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is highly conserved across mammalian species. The predicted amino acid sequence of mature rat NPY is identical to the human sequence.^{[1][2]} Consequently, Neuropeptide Y (3-36), a C-terminal fragment resulting from the cleavage of the first two N-terminal amino acids by dipeptidyl peptidase-4 (DPP-4), is also identical in both humans and rats.^[3] This identity simplifies cross-species research, suggesting that the peptide itself will have consistent intrinsic properties. However, any observed differences in biological activity are likely attributable to species-specific variations in receptor affinity, distribution, or downstream signaling pathways. NPY (3-36) is a potent and selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).^{[3][4]}

Biophysical and Pharmacological Properties

The identical primary structure of human and rat NPY (3-36) results in shared biophysical characteristics. The primary distinction in their pharmacology arises from subtle differences in

how the peptide interacts with the NPY receptor subtypes of each species.

Amino Acid Sequence and Biophysical Data

The amino acid sequence of mature human and rat Neuropeptide Y is identical. The NPY (3-36) fragment therefore also shares the same sequence and fundamental biophysical properties.

Table 1: Amino Acid Sequence and Biophysical Properties of Human and Rat NPY (3-36)

Property	Value
Amino Acid Sequence	Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
Molecular Formula	C ₁₇₅ H ₂₆₉ N ₅₃ O ₅₄ S
Molecular Weight	~4008 Da

Comparative Receptor Binding Affinity

NPY (3-36) is characterized by its high affinity and selectivity for the Y2 receptor subtype, with a markedly reduced affinity for the Y1 receptor. This selectivity contrasts with the full-length NPY (1-36), which binds with high affinity to both Y1 and Y2 receptors. The cleavage of the N-terminal dipeptide effectively shifts the ligand's preference towards the Y2 receptor. While the peptide is identical, minor variations in receptor binding affinities between human and rat orthologs have been reported.

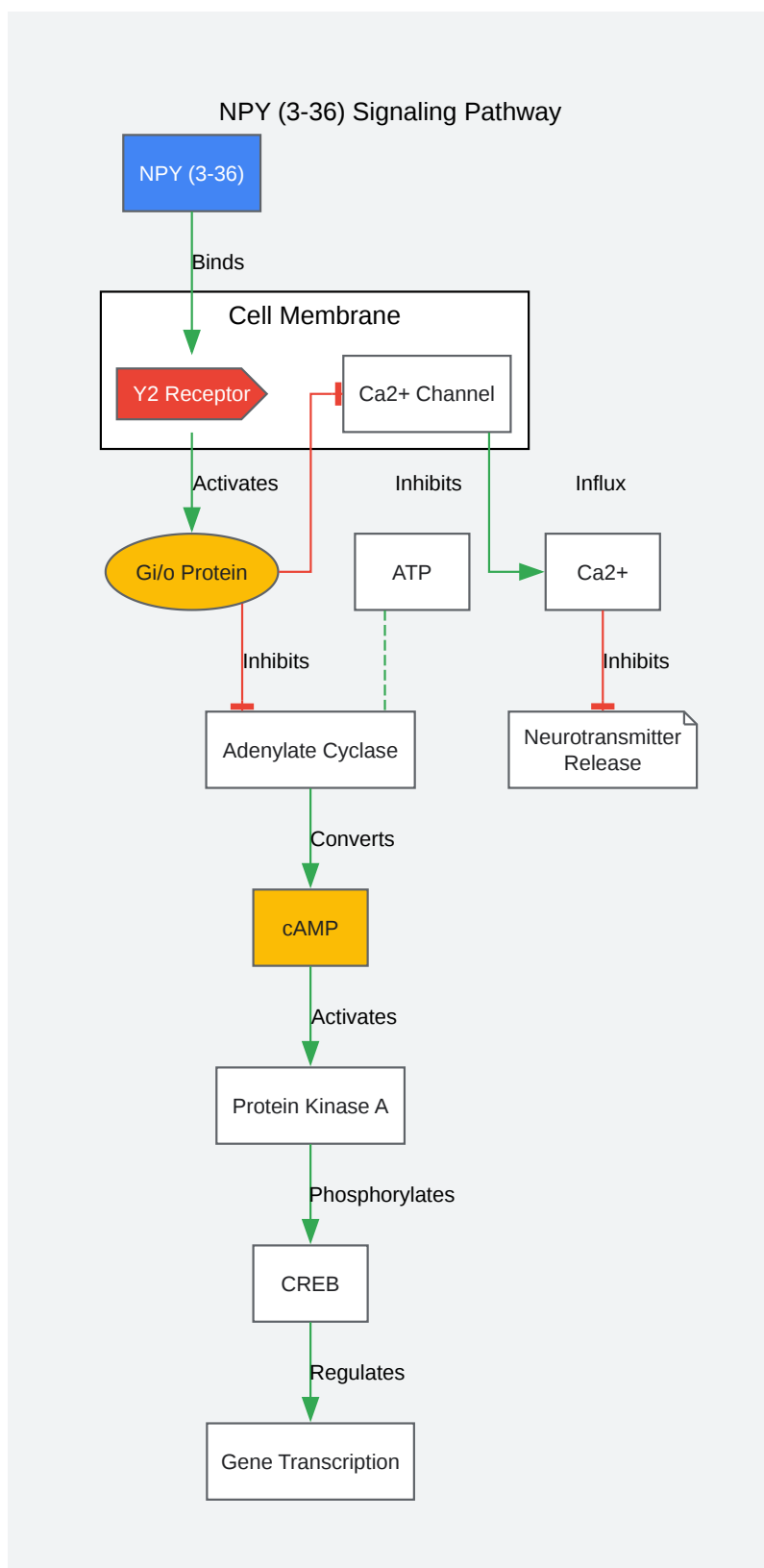
Table 2: Comparative Binding Affinities (K_i, nM) of NPY (3-36) at Human and Rat NPY Receptors

Receptor Subtype	Human (Cell Line)	Rat (Brain Tissue)	Reference
Y1 Receptor	>1000	11.4	
Y2 Receptor	0.57	0.56	

Note: Human receptor data was obtained from competition curves using SK-N-MC (Y1) and SMS-KAN (Y2) cell membranes. Rat receptor data was obtained from rat cortex (predominantly Y1) and hippocampus (predominantly Y2) membranes. The significant difference in Y1 affinity may be attributed to the different assay systems and tissue/cell types used.

Signaling and Experimental Visualizations

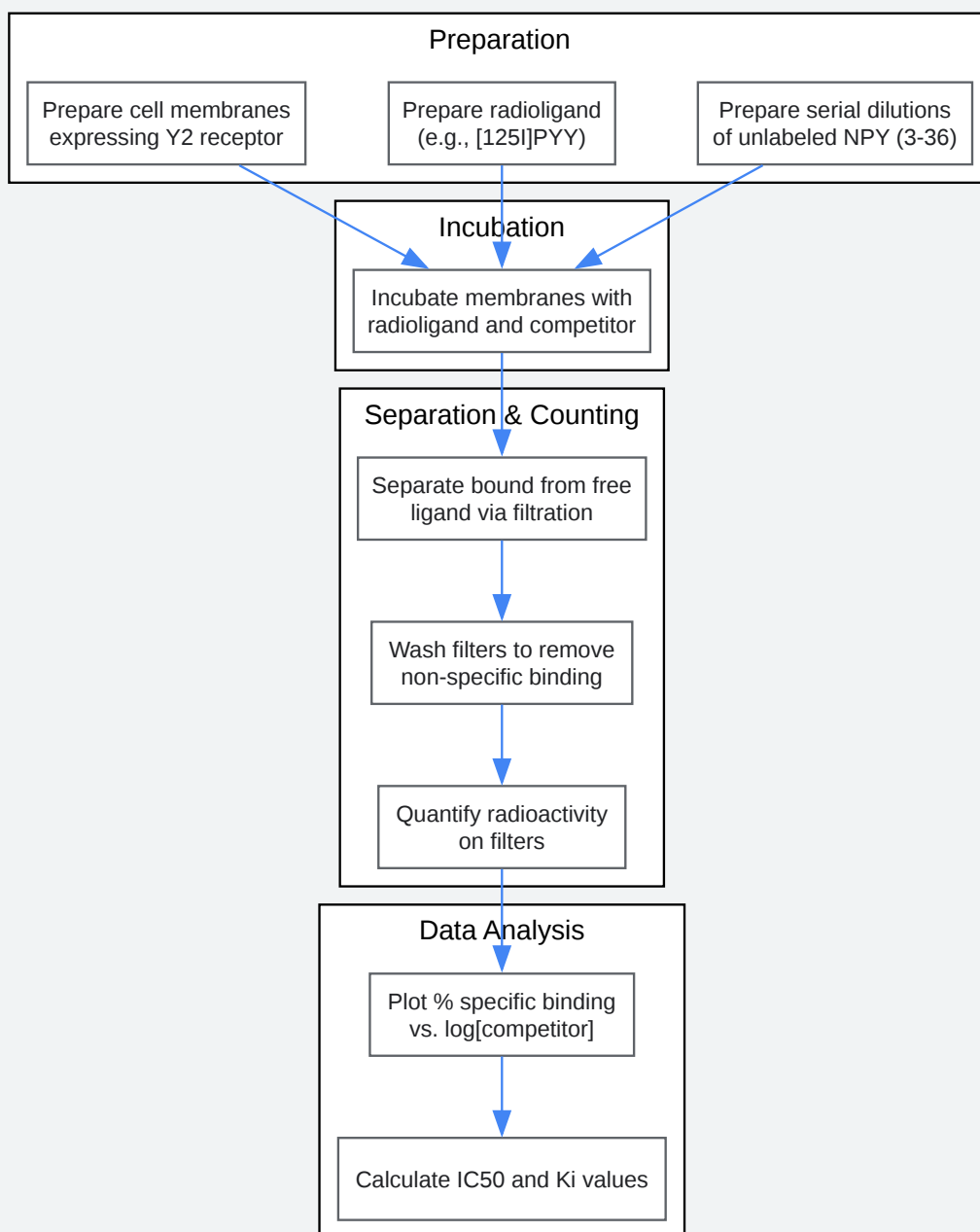
To elucidate the mechanisms of NPY (3-36) action and the methodologies for its study, the following diagrams illustrate the primary signaling pathway and standard experimental workflows.



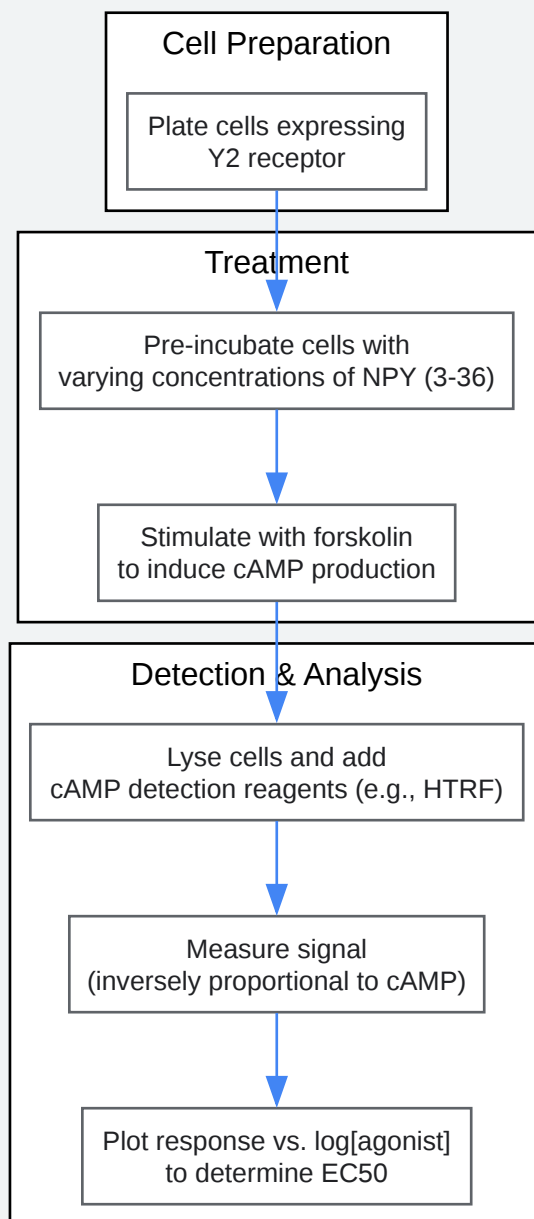
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NPY (3-36) Gi-coupled signaling cascade.

Workflow for Radioligand Competition Binding Assay



Workflow for cAMP Inhibition Functional Assay

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